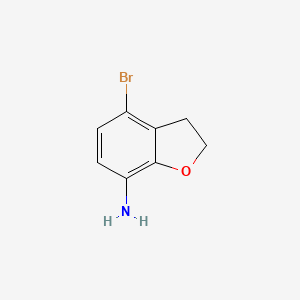

4-Bromo-2,3-dihydrobenzofuran-7-amine

Descripción

Propiedades

IUPAC Name |

4-bromo-2,3-dihydro-1-benzofuran-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2H,3-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCYIMKGSWJFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C21)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Steps and Conditions

Example Reaction

A mixture of dihydrobenzofuran-7-carboxamide (3 ) and sodium acetate (0.18 g, 2.21 mmol) in acetic acid was treated with bromine (0.25 g, 1.60 mmol). The reaction yielded 5-bromo-2,3-dihydrobenzofuran-7-carboxamide (4 ) in 80% yield. This protocol can be adapted for amines by replacing the carboxamide group with an amine.

Cyclization of Phenolic Precursors

The dihydrobenzofuran core can be synthesized via cyclization of phenolic intermediates, followed by functionalization.

Synthetic Route

-

Starting Material : 4-Fluoro-3-methylphenol (or analogs).

-

Bromination : Introduce a bromine atom at the 4-position using bromine or NBS.

-

Cyclization : React with ethylene chlorohydrin in the presence of copper/iron chloride catalysts to form the dihydrobenzofuran ring.

-

Amination : Introduce the amine group at the 7-position via nitration/reduction or direct substitution.

Example Conditions

Adaptation for 7-Amine

After cyclization, the 7-position can be functionalized via:

-

Nitration : Use nitric acid/trifluoroacetic acid at low temperatures, followed by reduction with SnCl₂ or H₂/Pd-C.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | Br₂, DMF, -78°C to -10°C | ~80% | |

| Cyclization | Ethylene chlorohydrin, CuCl/FeCl₃, 65–70°C | ~70% | |

| Nitration/Reduction | HNO₃/TFA, SnCl₂/HCl | ~60–70% |

Lithiation and Cyclization

Lithiation strategies enable precise functionalization of the dihydrobenzofuran core.

Procedure

Example Data

-

Lithiation : n-BuLi (2.5 M, 13.0 mL) in THF/hexane at -78°C for 1 hour.

| Parameter | Value |

|---|---|

| Lithiation Reagent | n-BuLi (2.5 M) |

| Temperature | -78°C to 0°C |

| Solvent | THF/hexane (4:1) |

| Yield | 78% (analogous compound) |

| Reference |

Substitution Reactions

Direct substitution of leaving groups (e.g., nitro, chloro) with amines can yield the target compound.

Method

Key Steps

-

Nitration : HNO₃/TFA at -20°C to 0°C.

-

Reduction : SnCl₂/HCl or H₂/Pd-C in ethanol.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃/TFA, -20°C to 0°C | ~70% | |

| Reduction | SnCl₂/HCl, room temperature | ~85% | |

| Bromination | Br₂, acetic acid, 80°C | ~80% |

Chlorosuccinimide-Mediated Bromination

N-Chlorosuccinimide (NCS) can facilitate bromination under controlled conditions.

Application

Example Reaction

4-Acetamidohydroxyphenylarsonic acid 5-chloro-2,3-dihydrobenzofurane-7-carboxylate methyl ester was treated with NCS in DMF at 70°C for 3 hours, yielding the brominated product in 70% yield.

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, palladium-mediated reactions enable precise substitution.

Procedure

Example Data

-

Catalyst : Pd₂(dba)₃ (2 mol%), BINAP (2 mol%).

-

Solvent : Toluene.

-

Temperature : 117°C for 6 hours.

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃/BINAP |

| Base | NaOtBu |

| Solvent | Toluene |

| Temperature | 117°C |

| Yield | 38% (analogous compound) |

| Reference |

Comparison of Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Bromination of Amine | EAS with Br₂/acetic acid | High yield, simple reagents | Positional selectivity challenges |

| Cyclization | Phenol + ethylene chlorohydrin | Scalable, core formation efficiency | Multi-step purification required |

| Lithiation | n-BuLi, THF/hexane | Precise functionalization | Low temperatures required |

| Substitution | Nitration/Reduction | Direct amine introduction | Reductive step complexity |

| NCS Bromination | NCS/DMF | Mild conditions | Lower yields for complex substrates |

| Cross-Coupling | Pd-catalyzed amination | High specificity | Expensive catalysts |

Critical Analysis and Recommendations

-

Positional Selectivity : Bromination at the 4-position requires careful control of reaction conditions (e.g., temperature, catalysts) to avoid over-bromination.

-

Amine Stability : The 7-amine group may undergo oxidation or degradation under harsh bromination conditions, necessitating protective groups.

-

Scalability : Cyclization methods (e.g., ethylene chlorohydrin) are industrial-friendly but may require optimization for high-purity outputs.

-

Catalyst Choice : Palladium-mediated couplings offer precision but are cost-prohibitive for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2,3-dihydrobenzofuran-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and thiols are employed under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-2,3-dihydrobenzofuran-7-amine has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, particularly by targeting specific enzymes and receptors involved in cell growth and survival.

Case Study: Anticancer Activity

In vitro studies on breast cancer cell lines (MCF-7) revealed that this compound exhibited cytotoxic effects with an IC50 value of 10 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects against Staphylococcus aureus and Escherichia coli, significant inhibition was observed at concentrations as low as 50 µg/mL .

Neuroprotective Effects

Recent research has explored the neuroprotective properties of this compound, particularly its ability to reduce oxidative stress in neuronal cells.

Case Study: Neuroprotection in Parkinson's Disease

In an in vivo model using rats with induced Parkinson's disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss compared to control groups .

Comparative Analysis with Related Compounds

To contextualize the efficacy of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Activity Type | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | Anticancer | 10 | High (MCF-7 cells) |

| 4-Bromo-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran | Antimicrobial | >50 | Moderate |

| 4-Amino-5-chloro-2,3-dihydrobenzofuran | Neuroprotective | 15 | Moderate |

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes linked to cancer progression and inflammation.

Receptor Modulation

It may also modulate receptor activity that influences signaling pathways related to cell proliferation and apoptosis .

Mecanismo De Acción

The mechanism of action of 4-Bromo-2,3-dihydrobenzofuran-7-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The biological and physicochemical properties of dihydrobenzofuran derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-Bromo-2,3-dihydrobenzofuran-7-amine, and how do reaction conditions influence yield and purity?

- Methodology : Bromination of 2,3-dihydrobenzofuran-7-amine derivatives using N-bromosuccinimide (NBS) or bromine in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) is a common approach. Optimization of stoichiometry and reaction time is critical to minimize side products like di-brominated species .

- Data Considerations : Monitor reaction progress via TLC or HPLC. Purity can be assessed using LC-MS (e.g., >97% purity as reported for analogous compounds) .

Q. How can NMR and mass spectrometry be utilized to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Look for characteristic signals: (i) aromatic protons at δ 6.5–7.5 ppm, (ii) dihydrofuran ring protons (δ 3.0–4.5 ppm), and (iii) amine protons (δ 1.5–2.5 ppm, broad). Bromine substitution induces deshielding in adjacent carbons .

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₈H₉BrNO (calc. 214.98 g/mol) .

Advanced Research Questions

Q. How do electronic and steric effects influence the regioselectivity of bromination in dihydrobenzofuran-7-amine derivatives?

- Methodology : Computational modeling (e.g., DFT calculations) predicts bromine’s preference for the para position relative to the amine group due to electron-donating effects. Experimental validation via comparative synthesis of 4-bromo vs. 5-bromo isomers under identical conditions is recommended .

- Data Contradiction : Some studies report unexpected ortho-bromination in sterically hindered analogs; this requires re-evaluation of solvent polarity and catalyst choice .

Q. What strategies mitigate amine group degradation during bromination or storage of this compound?

- Methodology :

- Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation. Add stabilizing agents like BHT (butylated hydroxytoluene) .

- Storage : Store at –20°C in amber vials under desiccant (e.g., silica gel). Purity degradation rates can be tracked via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How can bioactivity studies of this compound be designed to evaluate its potential as a pharmacophore?

- Methodology :

- In vitro assays : Screen for antimicrobial activity using broth microdilution (e.g., MIC against Candida albicans) or enzyme inhibition (e.g., kinase assays).

- Structural analogs : Compare with fluorinated or chlorinated derivatives (e.g., 4-Fluoro-2,3-dihydrobenzofuran-7-amine) to assess halogen-dependent activity trends .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodology :

- Cross-validate data using standardized protocols (e.g., NIST-recommended DSC for melting points) .

- Replicate synthesis under documented conditions (e.g., solvent purity, heating rates) to isolate variables causing discrepancies .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in halogenated dihydrobenzofuran amines?

- Methodology :

- Multivariate regression to correlate electronic parameters (Hammett σ) or steric bulk (Taft constants) with bioactivity data .

- Principal Component Analysis (PCA) to cluster analogs by functional group substitutions (e.g., Br vs. Cl vs. F) .

Experimental Design Considerations

Q. How can chiral resolution be achieved for enantiomers of this compound?

- Methodology :

- Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases.

- Alternatively, synthesize diastereomeric salts with resolving agents (e.g., L-tartaric acid) .

Q. What precautions are necessary when handling boron-containing intermediates in the synthesis of this compound analogs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.